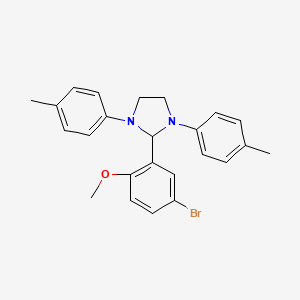![molecular formula C16H13Br3N2O3 B15018667 3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B15018667.png)
3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group and a dibromo-hydroxyphenyl group linked through a propanehydrazide moiety, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the bromophenoxy and dibromo-hydroxyphenyl intermediates. These intermediates are then coupled through a hydrazide linkage under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction steps.
化学反応の分析
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-bromophenoxy)phenylpropanoic acid
- 4-(3-bromophenoxy)piperidine hydrochloride
- 3-[4-(4-bromophenoxy)phenoxy]pyridine
Uniqueness
3-(3-bromophenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of bromophenoxy and dibromo-hydroxyphenyl groups linked through a propanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C16H13Br3N2O3 |
|---|---|
分子量 |
521.0 g/mol |
IUPAC名 |
3-(3-bromophenoxy)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Br3N2O3/c17-11-2-1-3-12(8-11)24-5-4-15(22)21-20-9-10-6-13(18)16(23)14(19)7-10/h1-3,6-9,23H,4-5H2,(H,21,22)/b20-9+ |
InChIキー |
BMWIJBZTDVWBOI-AWQFTUOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
正規SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)

![(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B15018599.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15018607.png)
![N-[(1Z)-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15018615.png)
acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)


![2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15018639.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15018646.png)
![N-(2,4-Difluoro-phenyl)-3-[(4-iodo-benzoyl)-hydrazono]-butyramide](/img/structure/B15018654.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)
